Butamirate citrate is a non-narcotic antitussive agent [, , , , , , , , , ] primarily utilized for its cough-suppressing effects [, , , , , , , , , , , , , , , ]. It acts centrally, targeting receptors in the brainstem to inhibit cough reflexes [, , , , , ]. While primarily recognized for its antitussive properties, butamirate citrate also exhibits bronchodilatory and anti-inflammatory effects [, , ].
Several papers highlight the susceptibility of butamirate citrate to hydrolysis under acidic and alkaline conditions [, , ]. Specific degradation products, including 2-phenyl butyric acid and α-ethylbenzeneacetic acid, have been identified and utilized in stability-indicating analytical methods [, , ]. These methods often employ high-performance liquid chromatography (HPLC) to separate and quantify butamirate citrate from its degradation products, ensuring the quality and stability of pharmaceutical formulations [, , , , , ].
Butamirate citrate's primary mechanism of action involves the suppression of the cough center in the medulla oblongata, the area of the brain responsible for regulating coughing [, , , , , , ]. This central action distinguishes it from peripherally acting antitussives that primarily target cough receptors in the airways. Furthermore, butamirate citrate exhibits a non-specific anticholinergic effect, leading to bronchodilation [, ]. This additional property contributes to its efficacy in managing coughs associated with bronchospasm [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7